molecular formula C15H11N3O4S B5273887 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(2-nitrophenyl)acetamide CAS No. 5353-46-8

2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(2-nitrophenyl)acetamide

Cat. No.: B5273887
CAS No.: 5353-46-8
M. Wt: 329.3 g/mol
InChI Key: XMFBEWRSMCIQFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(2-nitrophenyl)acetamide is a complex organic compound characterized by the presence of a benzoxazole ring, a nitrophenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(2-nitrophenyl)acetamide typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Thioether Formation: The benzoxazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Acetamide Formation: The final step involves the reaction of the benzoxazole-thioether intermediate with 2-nitrophenylacetyl chloride in the presence of a base to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(2-nitrophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it useful in the design of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(2-nitrophenyl)acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzoxazole ring and nitrophenyl group are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-phenylacetamide
  • 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(4-nitrophenyl)acetamide
  • 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(2-chlorophenyl)acetamide

Uniqueness

2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(2-nitrophenyl)acetamide is unique due to the presence of both the benzoxazole ring and the nitrophenyl group, which confer specific electronic and steric properties. These features make it particularly suitable for applications requiring precise molecular interactions.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4S/c19-14(16-10-5-1-3-7-12(10)18(20)21)9-23-15-17-11-6-2-4-8-13(11)22-15/h1-8H,9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFBEWRSMCIQFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344410
Record name 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5353-46-8
Record name 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.